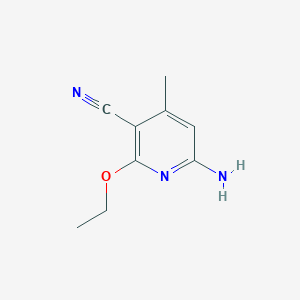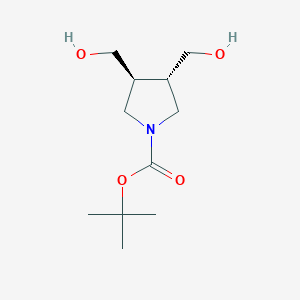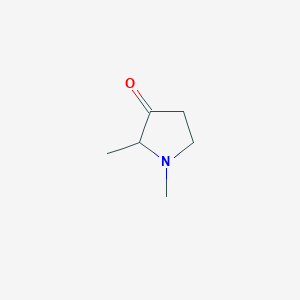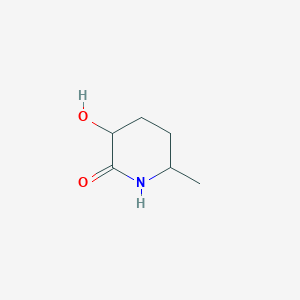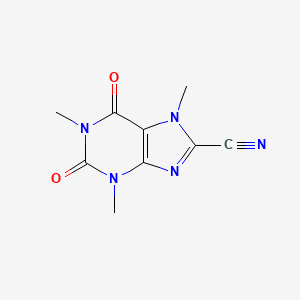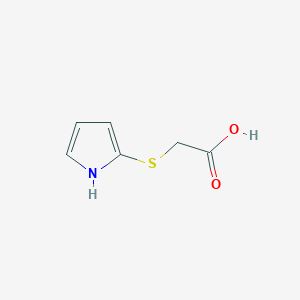![molecular formula C18H19ClN4O B3360678 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- CAS No. 89459-62-1](/img/structure/B3360678.png)
4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]-
Übersicht
Beschreibung
4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- is a synthetic organic compound belonging to the acridine family. This compound is notable for its potential applications in medicinal chemistry, particularly as an antitumor agent. Its structure consists of an acridine core with various functional groups that contribute to its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- typically involves multiple steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors, such as 2-nitrobenzaldehyde and aniline derivatives, under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the acridine derivative with chloroformic acid derivatives.
Amination and Chlorination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines. Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the amino group with dimethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other acridine derivatives.
Biology: Studied for its interactions with DNA and RNA, particularly its ability to intercalate between nucleic acid bases.
Medicine: Investigated as an antitumor agent due to its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating between DNA bases, it disrupts the normal function of the DNA, leading to the inhibition of replication and transcription. This mechanism is particularly effective in rapidly dividing cancer cells, making it a potential antitumor agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-: Another derivative with similar structure but without the chloro group.
9-Aminoacridine: A simpler acridine derivative with known antibacterial properties.
Amsacrine: An antitumor agent with a similar mechanism of action but different structural features.
Uniqueness
4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- is unique due to the presence of the chloro group, which enhances its ability to intercalate with DNA and increases its potency as a topoisomerase inhibitor. This structural feature distinguishes it from other acridine derivatives and contributes to its specific biological activities.
Eigenschaften
IUPAC Name |
9-amino-7-chloro-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-23(2)9-8-21-18(24)13-5-3-4-12-16(20)14-10-11(19)6-7-15(14)22-17(12)13/h3-7,10H,8-9H2,1-2H3,(H2,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQUOKVNZGTEQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)Cl)N=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276424 | |
| Record name | 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89459-62-1 | |
| Record name | 4-Acridinecarboxamide, 9-amino-7-chloro-N-[2-(dimethylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


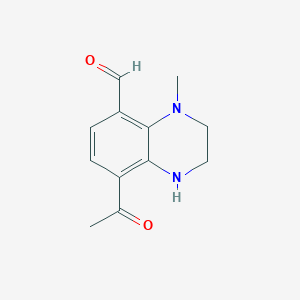
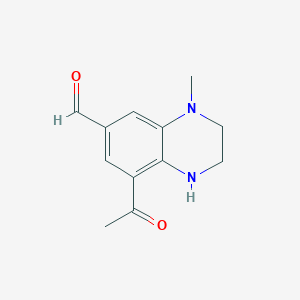
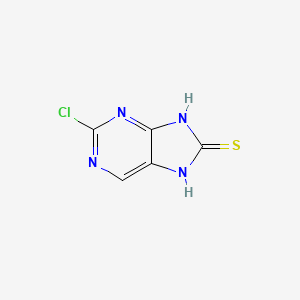
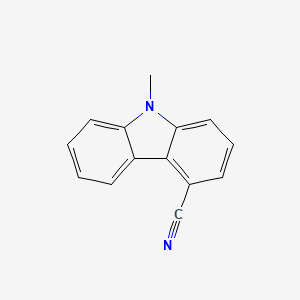
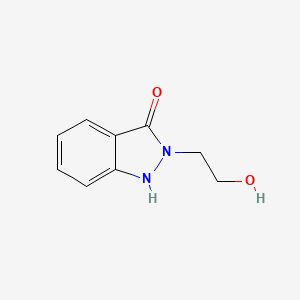
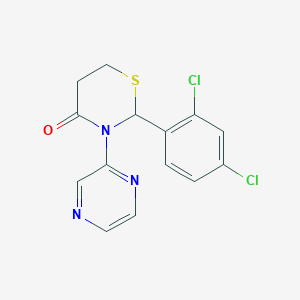
![9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide](/img/structure/B3360666.png)
![9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide](/img/structure/B3360670.png)
